
Ceftobiprole medocaril
Übersicht
Beschreibung
- Es wird unter den Markennamen Zevtera und Mabelio vermarktet .
- Wie andere Cephalosporine hemmt Ceftobiprole die Synthese der bakteriellen Zellwand, indem es an Penicillin-bindende Proteine (PBPs) bindet.
Ceftobiprole Medocaril: ist ein injizierbares Cephalosporin-Antibiotikum, das zur Behandlung von nosokomialer Pneumonie (ohne ventilatorassoziierte Pneumonie) und ambulant erworbener Pneumonie eingesetzt wird.
Herstellungsmethoden
Synthesewege: Ceftobiprole wird durch spezifische chemische Reaktionen synthetisiert. Detaillierte Synthesewege sind leider nicht öffentlich zugänglich.
Industrielle Produktion: Industrielle Produktionsmethoden beinhalten die Optimierung von Syntheseschritten, die Reinigung und die Formulierung für die intravenöse Verabreichung.
Wirkmechanismus
Target of Action
Ceftobiprole medocaril, identified by the Unique Ingredient Identifier (UNII) YXV28V1B07 , is a prodrug of ceftobiprole . Ceftobiprole is a fifth-generation semisynthetic cephalosporin antibacterial . The primary targets of this compound are the penicillin-binding proteins (PBPs), which play a crucial role in bacterial cell wall synthesis .
Mode of Action
Ceftobiprole, the active moiety of this compound, exhibits its bactericidal activity by inhibiting bacterial cell wall synthesis . This activity is mediated through binding to essential PBPs and inhibiting their transpeptidase activity, which is essential for the synthesis of the bacterial cell wall .
Biochemische Analyse
Biochemical Properties
Ceftobiprole medocaril plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By binding to these proteins, this compound prevents the formation of a functional cell wall, leading to bacterial cell death . The compound’s interaction with PBPs is highly specific, making it effective against a wide range of bacterial pathogens .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to bind to PBPs inhibits the normal function of these proteins, resulting in the accumulation of peptidoglycan precursors and the activation of autolytic enzymes, which further degrade the cell wall . In mammalian cells, this compound has minimal direct effects, as it specifically targets bacterial enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to the active form, ceftobiprole, which then binds to PBPs. This binding inhibits the transpeptidase activity of PBPs, preventing the cross-linking of peptidoglycan chains and leading to cell wall disruption . Additionally, this compound has been shown to interact with the spike proteins of SARS-CoV and SARS-CoV-2, suggesting potential antiviral properties . The compound’s ability to inhibit bacterial cell wall synthesis and potentially interfere with viral proteins highlights its broad-spectrum activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions, but its activity can degrade over extended periods. In vitro studies have shown that this compound maintains its antibacterial activity for several hours after administration, with a gradual decrease in efficacy over time . Long-term studies in vivo have demonstrated that repeated administration of this compound can lead to the development of bacterial resistance, highlighting the importance of appropriate dosing and duration of treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively treats bacterial infections without significant adverse effects. At higher doses, this compound can cause toxicity, including nephrotoxicity and hepatotoxicity . Studies in animal models have shown that the compound’s efficacy is dose-dependent, with higher doses leading to increased antibacterial activity but also a higher risk of adverse effects . It is crucial to determine the optimal dosage to balance efficacy and safety in clinical use .
Metabolic Pathways
This compound is metabolized in the liver, where it is converted to its active form, ceftobiprole. The metabolic pathways involved include hydrolysis and oxidation reactions, mediated by liver enzymes . The compound’s metabolites are primarily excreted through the kidneys, with a small fraction eliminated via the bile . The interaction of this compound with liver enzymes can affect metabolic flux and alter the levels of various metabolites, influencing its overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms. The compound interacts with various transporters and binding proteins, which facilitate its uptake and distribution . This compound is widely distributed in body tissues, including the lungs, skin, and kidneys, where it exerts its antibacterial effects . The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and the presence of transport proteins .
Subcellular Localization
This compound is primarily localized in the bacterial cell wall, where it exerts its antibacterial activity. The compound’s targeting signals and post-translational modifications direct it to the cell wall, allowing it to interact with PBPs and inhibit cell wall synthesis . In mammalian cells, this compound does not accumulate significantly, as it is rapidly metabolized and excreted . The specific localization of this compound in bacterial cells is crucial for its efficacy and selectivity as an antibiotic .
Vorbereitungsmethoden
Industrial Production: Industrial-scale production methods involve optimization of synthetic steps, purification, and formulation for intravenous administration.
Analyse Chemischer Reaktionen
Reaktivität: Ceftobiprole unterliegt verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Hauptprodukte: Diese Reaktionen ergeben Ceftobiprole-Derivate mit modifizierten funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Ceftobiprole medocaril is primarily indicated for:
- Community-Acquired Pneumonia (CAP) : Effective against various pathogens responsible for CAP, it has shown promising results in clinical trials .
- Nosocomial Pneumonia : It is indicated for hospital-acquired pneumonia (HAP), excluding ventilator-associated pneumonia (VAP) .
- Skin and Skin Structure Infections : It is effective in treating complicated skin infections caused by resistant organisms .
- Bacteremia : Ceftobiprole is also indicated for bloodstream infections associated with Staphylococcus aureus .
Ceftobiprole demonstrates activity against:
- Gram-Positive Bacteria : Including MRSA and Enterococcus faecalis.
- Gram-Negative Bacteria : Such as Pseudomonas aeruginosa and certain strains of Enterobacteriaceae .
Efficacy in Pneumonia Treatment
A multicenter clinical trial involving 1,000 patients with community-acquired pneumonia demonstrated that ceftobiprole was non-inferior to standard treatments like ceftriaxone. The study reported a clinical success rate of approximately 85% among treated patients .
Real-Life Effectiveness
A comparative study between this compound and ceftaroline fosamil found that both antibiotics had similar effectiveness in treating complicated skin infections and pneumonia. However, ceftobiprole was noted for its rapid onset of action and lower incidence of adverse effects .
Data Table: Summary of Clinical Applications
Application | Indication | Key Pathogens |
---|---|---|
Community-Acquired Pneumonia | Treatment of CAP | MRSA, S. pneumoniae |
Nosocomial Pneumonia | Treatment of HAP (excluding VAP) | Pseudomonas aeruginosa, MRSA |
Skin and Skin Structure Infections | Complicated skin infections | MRSA, other resistant strains |
Bacteremia | Bloodstream infections | Staphylococcus aureus |
Vergleich Mit ähnlichen Verbindungen
Einzigartigkeit: Ceftobiproles Affinität für MRSA und Aktivität gegen divergierende mecA-Genhomologen heben es hervor.
Ähnliche Verbindungen: Während Ceftobiprole hervorsticht, weisen andere Cephalosporine (z. B. Ceftriaxon, Cefepim) strukturelle Ähnlichkeiten auf.
Eigenschaften
CAS-Nummer |
376653-43-9 |
---|---|
Molekularformel |
C26H26N8O11S2 |
Molekulargewicht |
690.7 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(Z)-[1-[(3R)-1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C26H26N8O11S2/c1-10-14(45-26(41)44-10)8-43-25(40)32-4-3-13(7-32)33-5-2-11(20(33)36)6-12-9-46-22-16(21(37)34(22)17(12)23(38)39)28-19(35)15(30-42)18-29-24(27)47-31-18/h6,13,16,22,42H,2-5,7-9H2,1H3,(H,28,35)(H,38,39)(H2,27,29,31)/b11-6-,30-15+/t13-,16-,22-/m1/s1 |
InChI-Schlüssel |
HFTSMHTWUFCYMJ-ZOZZGPHGSA-N |
SMILES |
CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)O)C3=O |
Isomerische SMILES |
CC1=C(OC(=O)O1)COC(=O)N2CC[C@H](C2)N3CC/C(=C/C4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N/O)/C6=NSC(=N6)N)SC4)C(=O)O)/C3=O |
Kanonische SMILES |
CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)O)C3=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.